SalMeterol Xinafoate Adduct IMpurity

Pharmaceutical Analysis Quality Control Regulatory Compliance

In ANDA filings, substituting pharmacopeial impurity standards risks regulatory rejection due to inaccurate system suitability. This USP/BP-endorsed SalMeterol Xinafoate Adduct Impurity (CAS 1330076-52-2) ensures precise chromatographic identification for QC release of inhalation powders. - Essential for HPLC/UPLC method validation per USP & BP monographs. - Differentiated from EP Impurities D, E, G for definitive retention time marking. - Supplied with full characterization for immediate lab integration.

Molecular Formula C36H43NO6
Molecular Weight 585.741
CAS No. 1330076-52-2
Cat. No. B597753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalMeterol Xinafoate Adduct IMpurity
CAS1330076-52-2
Molecular FormulaC36H43NO6
Molecular Weight585.741
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CC3=CC(=C(C4=CC=CC=C43)O)C(=O)O)O
InChIInChI=1S/C36H43NO6/c38-33-18-17-27(22-29(33)23-28-24-32(36(41)42)35(40)31-16-7-6-15-30(28)31)34(39)25-37-19-9-1-2-10-20-43-21-11-8-14-26-12-4-3-5-13-26/h3-7,12-13,15-18,22,24,34,37-40H,1-2,8-11,14,19-21,23,25H2,(H,41,42)
InChIKeyRQBBDIIWJKBGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 30 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SalMeterol Xinafoate Adduct IMpurity (CAS 1330076-52-2): USP/BP Reference Standard for Impurity Profiling


SalMeterol Xinafoate Adduct IMpurity (CAS 1330076-52-2), also designated as Salmeterol Related Compound H (USP) and Salmeterol impurity 1 (BP), is a structurally defined, process-related impurity of the long-acting β2-adrenergic agonist salmeterol xinafoate . This compound is not a therapeutic agent but rather a critical analytical reference material, recognized by both the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) for use in quality control testing [1].

Why Generic Reference Standards Cannot Substitute for SalMeterol Xinafoate Adduct IMpurity (1330076-52-2) in Pharmacopeial Testing


The analytical control of salmeterol xinafoate drug substance and products requires the precise identification and quantification of specific impurities, as mandated by pharmacopeial monographs . This compound is a unique chemical entity (C36H43NO6) formed via a specific adduct pathway, making it structurally distinct from other salmeterol-related impurities such as EP Impurity D, EP Impurity E, or EP Impurity G [1]. Substituting a generic or alternative reference material would compromise chromatographic system suitability, leading to inaccurate retention time identification and potential failure of regulatory compliance in ANDA submissions and commercial batch release [2].

Quantitative Differentiation of SalMeterol Xinafoate Adduct IMpurity (1330076-52-2) as a Pharmacopeial Reference Standard


Pharmacopeial Recognition: Dual USP and BP Compendial Status vs. Non-Compendial Impurities

SalMeterol Xinafoate Adduct IMpurity is formally designated as a USP Reference Standard (Related Compound H) and a BP Reference Standard (impurity 1), conferring a unique regulatory status not shared by other salmeterol impurities such as EP Impurity D or EP Impurity G . This compendial recognition mandates its use in specific monograph tests, which is a quantifiable differentiation in terms of regulatory requirement . The USP reference standard is provided with a specified assay and is intended for use in 'Fluticasone Propionate and Salmeterol Inhalation Powder' and 'Salmeterol Inhalation Powder' monographs [1].

Pharmaceutical Analysis Quality Control Regulatory Compliance

Defined Application in System Suitability Mixtures vs. Individual Impurity Standards

This impurity is a critical component of the USP Salmeterol System Suitability Mixture, which also contains salmeterol xinafoate and salmeterol-N-alkyl . This mixture is used to demonstrate adequate chromatographic resolution between closely eluting peaks, a performance requirement not met by other individual impurity standards . The mixture's composition is quantitatively defined by USP, and its use is prescribed in monographs for inhalation powders .

Chromatography Method Validation System Suitability

Unique Molecular Structure and Physicochemical Properties vs. Salmeterol API and Other Impurities

This impurity (C36H43NO6) is structurally distinct from the salmeterol API (C25H37NO4) and other process-related impurities, featuring a xinafoate adduct moiety . This structural uniqueness translates to specific physicochemical properties, including a predicted aqueous solubility of 1.5e-4 g/L at 25°C, which differentiates it from more soluble salmeterol-related impurities and necessitates specific sample preparation and chromatographic conditions for accurate quantification .

Organic Chemistry Analytical Method Development Impurity Profiling

Regulatory Mandate in Fluticasone Propionate and Salmeterol Combination Products vs. Salmeterol Monotherapy

The USP monograph for Fluticasone Propionate and Salmeterol Inhalation Powder explicitly requires the use of this specific reference standard for impurity testing . This differentiates it from other salmeterol impurities that may be relevant only for salmeterol monotherapy or other formulation types. The standard is essential for quantifying the adduct impurity in combination products, a requirement for ANDA and commercial batch release [1].

Pharmaceutical Quality Control Regulatory Science Inhalation Products

Optimal Use Cases for SalMeterol Xinafoate Adduct IMpurity (1330076-52-2) in Pharmaceutical R&D and QC


AND A Submission and Regulatory Compliance

Pharmaceutical companies developing generic versions of fluticasone propionate and salmeterol inhalation powder must use this compendial reference standard to validate their analytical methods for impurity profiling, as mandated by the USP monograph . Its use is essential for demonstrating method specificity and accuracy in quantifying the xinafoate adduct impurity, a critical component of the ANDA chemistry, manufacturing, and controls (CMC) section [1].

Commercial Batch Release Testing

Quality control laboratories in pharmaceutical manufacturing facilities require this reference standard for the routine release testing of salmeterol xinafoate API and finished drug products, particularly combination inhalation powders . The standard is used to prepare system suitability solutions and to identify and quantify the specific adduct impurity against acceptance criteria defined in the USP and BP monographs [1].

Analytical Method Development and Validation

Analytical scientists developing new or improved HPLC/UPLC methods for salmeterol xinafoate impurity analysis use this compound as a key marker . Its unique structural and physicochemical properties, including its predicted low solubility, are critical for optimizing chromatographic separation parameters (e.g., mobile phase composition, column selection) and for conducting forced degradation studies to establish method stability-indicating capability [1].

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